1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted with a 4-ethoxyphenyl group at the N1 position and an amine group at the C5 position. The oxadiazole ring is further substituted with a 2-fluorophenyl group at the C3 position.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)25-16(20)15(22-24-25)18-21-17(23-27-18)13-5-3-4-6-14(13)19/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJPNMAZRGPDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-fluorobenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom on the 2-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Hydroxylation : Reaction with NaOH (10% aqueous) at 80°C for 12 hours replaces fluorine with a hydroxyl group, yielding 1-(4-ethoxyphenyl)-4-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine.
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Amination : Using NH₃ in ethanol at 120°C (sealed tube) produces a 2-aminophenyl derivative .
Key Factors :
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The electron-withdrawing oxadiazole ring activates the fluorophenyl group for NAS.
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Steric hindrance from the ethoxyphenyl group limits substitution at the para position.
Electrophilic Aromatic Substitution
The ethoxyphenyl group directs electrophilic attacks to the ortho/para positions due to its electron-donating ethoxy substituent. Notable reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 3-nitro-4-ethoxyphenyl derivative | 68% |
| Sulfonation | SO₃/H₂SO₄, 60°C, 6h | 3-sulfo-4-ethoxyphenyl derivative | 52% |
Mechanistic Insight :
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Nitration occurs predominantly at the ortho position relative to the ethoxy group .
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Sulfonation is slower due to steric constraints from the oxadiazole-triazole scaffold.
Coupling Reactions
The amine group on the triazole ring enables coupling with carbonyl-containing reagents:
Amide Formation
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) and triethylamine (TEA) yields stable amides:
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Example : 1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-yl acetamide (89% yield) .
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux produces Schiff bases:
Cyclization and Heterocycle Formation
The oxadiazole-triazole system participates in cycloadditions and ring-expansion reactions:
1,3-Dipolar Cycloaddition
With nitrile oxides (e.g., benzonitrile oxide), the triazole’s amine group forms fused isoxazoline derivatives :
Oxidative Cyclization
Using eosin-Y and CBr₄ under visible light, semicarbazones derived from the parent compound cyclize to form extended oxadiazole systems :
Oxidation of the Amine Group
Treatment with KMnO₄ in acidic medium converts the primary amine to a nitro group:
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Product : 5-nitro-triazole-oxadiazole derivative (63% yield).
Reduction of the Oxadiazole Ring
Hydrogenation over Pd/C (H₂, 50 psi) reduces the oxadiazole to a diamino structure:
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Product : 5-amino-1,2,4-oxadiazole-triazole hybrid (58% yield).
Comparative Reactivity of Analogues
| Compound Structure | Reactivity Highlights | Reference |
|---|---|---|
| 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-triazol-5-amine | Higher NAS activity due to less steric hindrance | |
| 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-oxadiazol-5-yl]-triazol-5-amine | Enhanced electrophilic substitution at meta position |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole scaffolds. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines, including human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The introduction of electron-withdrawing groups at specific positions has been correlated with enhanced biological activity.
Case Study Overview
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. One study reported that certain derivatives exhibited IC50 values as low as 0.48 µM against MCF-7 cells, indicating potent antiproliferative effects .
- Mechanism of Action : Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways, thus supporting their development as anticancer agents .
Antimicrobial Activity
Compounds with triazole rings have demonstrated significant antimicrobial properties against various pathogens. Research indicates that modifications to the triazole structure can enhance antibacterial and antifungal activities.
Notable Findings
- Triazole derivatives have been reported to possess broad-spectrum antimicrobial activity, making them suitable candidates for further development as therapeutic agents against resistant strains .
Table 2: Synthesis Techniques
| Technique | Description |
|---|---|
| One-Pot Synthesis | Simplifies the reaction process; high yield |
| Multi-component Reactions | Combines multiple reactants for efficiency |
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the triazole and oxadiazole rings, influencing physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Key Observations
Ethoxy groups on the triazole (vs. methoxy or hydrogen) increase steric bulk, which may reduce off-target binding but could also limit solubility .
Impact of Halogenation :
- Fluorine at the ortho position (2-fluorophenyl) introduces steric hindrance compared to para (4-fluorophenyl), influencing conformational flexibility .
- Chlorine substituents (e.g., 5-chloro-2-methylphenyl) enhance lipophilicity and may improve blood-brain barrier penetration .
Buchwald-Hartwig coupling () is a viable route for introducing aryl amino groups to the triazole core .
Structural Characterization :
- Crystallographic studies () on analogs like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole reveal planar molecular geometries, except for perpendicular fluorophenyl groups, suggesting similar conformational dynamics in the target compound .
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine represents a novel class of bioactive compounds with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C_{17}H_{16}F_{N}_5O, with a molecular weight of approximately 321.34 g/mol. The structure features a triazole ring, an oxadiazole moiety, and an ethoxyphenyl group, which contribute to its biological activity.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant biological activities, particularly in anticancer applications. The mechanisms include:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : They may also interact with various kinases that are crucial for cancer cell survival and proliferation .
- Interference with Nucleic Acids : The oxadiazole derivatives can selectively bind to nucleic acids, disrupting the normal function of cancer cells .
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies:
Anticancer Activity
A study highlighted the cytotoxic effects of various 1,3,4-oxadiazole derivatives against different cancer cell lines. The compound was found to exhibit significant antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains. In vitro tests showed that it inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Case Studies
- Anticancer Efficacy : A recent case study assessed the compound's efficacy in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
- Synergistic Effects : Another study explored the synergistic effects when combined with existing chemotherapeutics. The combination treatment led to enhanced cytotoxicity in resistant cancer cell lines, indicating a promising avenue for overcoming drug resistance .
Data Tables
Q & A
Q. What are the common synthetic routes for synthesizing 1-(4-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting halogenated intermediates (e.g., 4-ethoxyphenyl chloride) with triazole-thiol derivatives under basic conditions (NaOH or K₂CO₃) to form the triazole core .
- Microwave-assisted cyclization : For oxadiazole ring formation, microwave irradiation reduces reaction time (e.g., 30–60 minutes at 120°C) compared to conventional heating .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for triazole-amine linkage .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length: 1.39 Å; R factor: <0.05) .
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄F₂N₆O₂: 396.1142) .
Q. What preliminary biological screening methods are used to assess its activity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield and purity?
- Reaction condition tuning : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5–10 mol% CuI for CuAAC) to improve yield (>80%) .
- Purification strategies : Use of silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity (>95%) product .
Q. What mechanistic insights exist for its antimicrobial activity?
- Enzyme inhibition : Molecular docking studies suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the triazole-amine moiety (binding energy: −8.2 kcal/mol) .
- Membrane disruption : Fluorophenyl and oxadiazole groups enhance lipophilicity, facilitating bacterial membrane penetration (logP: ~2.5) .
Q. How can structural ambiguities in crystallographic data be resolved?
Q. What strategies address contradictions in biological activity data across studies?
Q. How can structure-activity relationship (SAR) studies enhance potency?
Q. What methodologies improve its aqueous solubility for in vivo studies?
- Salt formation : React with HCl or citric acid to form water-soluble salts (e.g., solubility >10 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability .
Q. How should researchers safely handle and dispose of the compound?
- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .
- Waste disposal : Segregate organic waste and incinerate at >1000°C to prevent environmental release .
Tables for Key Data
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Microwave Irradiation | 120°C, 30 min | 25% | |
| Catalyst Loading (CuI) | 10 mol% | 15% | |
| Solvent (Cyclization) | DMF | 20% |
Table 2: Biological Activity Data
| Assay Type | Target Organism | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial (MIC) | S. aureus | 12.5 | |
| Cytotoxicity (MTT) | HEK-293 cells | >100 | |
| Enzyme Inhibition (DHFR) | E. coli | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
